4-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
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Overview
Description
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline core with various functional groups, including an amino group, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetanilide with thiophene derivatives under basic conditions, followed by cyclization and sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Depending on the electrophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline and thiophene rings suggests potential bioactivity .
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and amino groups can form hydrogen bonds with biological targets, while the quinoline and thiophene rings can participate in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]BENZENESULFONAMIDE
- 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-METHYLPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. The presence of both a quinoline and a thiophene ring is particularly noteworthy, as it allows for diverse reactivity and potential bioactivity.
Properties
Molecular Formula |
C22H22N4O3S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinolin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H22N4O3S2/c1-22(2)9-17-20(18(27)10-22)19(13-7-8-30-12-13)16(11-23)21(24)26(17)14-3-5-15(6-4-14)31(25,28)29/h3-8,12,19H,9-10,24H2,1-2H3,(H2,25,28,29) |
InChI Key |
VLTQMVWQPPLPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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